molecular formula C26H31FO9 B12711852 Einecs 262-492-5

Einecs 262-492-5

Cat. No.: B12711852
M. Wt: 506.5 g/mol
InChI Key: JADHVCGUDKMEKY-LPDNVHICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Einecs 262-492-5 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 262-492-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically analyzed using methods such as differential thermal analysis (DTA), differential scanning calorimetry (DSC), and thermo-gravimetric analysis (TGA) .

Scientific Research Applications

Einecs 262-492-5 has a wide range of applications in scientific research. It is used in chemistry for various synthetic processes and as a reagent in different reactions. In biology, it may be utilized for studying cellular processes and interactions. In medicine, the compound can be part of drug development and testing. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

Comparison with Similar Compounds

Einecs 262-492-5 can be compared with other similar compounds in terms of its chemical structure and applications. Similar compounds include those listed in the EINECS inventory, which share common properties and uses. The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers .

Properties

Molecular Formula

C26H31FO9

Molecular Weight

506.5 g/mol

IUPAC Name

4-[(2S,8R,11S,13S,15S)-14-(carboxymethyl)-8-fluoro-12-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-3-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C26H31FO9/c1-11-21(34)20-14-7-15(27)13-6-12(28)4-5-23(13,2)26(14)17(36-26)9-24(20,3)25(11,10-19(32)33)22(35)16(29)8-18(30)31/h4-6,11,14-17,20-21,29,34H,7-10H2,1-3H3,(H,30,31)(H,32,33)/t11-,14?,15-,16?,17?,20-,21?,23+,24+,25?,26?/m1/s1

InChI Key

JADHVCGUDKMEKY-LPDNVHICSA-N

Isomeric SMILES

C[C@@H]1C([C@H]2C3C[C@H](C4=CC(=O)C=C[C@@]4(C35C(O5)C[C@@]2(C1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F)O

Canonical SMILES

CC1C(C2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F)O

Origin of Product

United States

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